Tert-butyl 3-((trimethylsilyl)ethynyl)azetidine-1-carboxylate Tert-butyl 3-((trimethylsilyl)ethynyl)azetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13679642
InChI: InChI=1S/C13H23NO2Si/c1-13(2,3)16-12(15)14-9-11(10-14)7-8-17(4,5)6/h11H,9-10H2,1-6H3
SMILES: CC(C)(C)OC(=O)N1CC(C1)C#C[Si](C)(C)C
Molecular Formula: C13H23NO2Si
Molecular Weight: 253.41 g/mol

Tert-butyl 3-((trimethylsilyl)ethynyl)azetidine-1-carboxylate

CAS No.:

Cat. No.: VC13679642

Molecular Formula: C13H23NO2Si

Molecular Weight: 253.41 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-((trimethylsilyl)ethynyl)azetidine-1-carboxylate -

Specification

Molecular Formula C13H23NO2Si
Molecular Weight 253.41 g/mol
IUPAC Name tert-butyl 3-(2-trimethylsilylethynyl)azetidine-1-carboxylate
Standard InChI InChI=1S/C13H23NO2Si/c1-13(2,3)16-12(15)14-9-11(10-14)7-8-17(4,5)6/h11H,9-10H2,1-6H3
Standard InChI Key BKQNBIYQHSCSMI-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC(C1)C#C[Si](C)(C)C
Canonical SMILES CC(C)(C)OC(=O)N1CC(C1)C#C[Si](C)(C)C

Introduction

Tert-butyl 3-((trimethylsilyl)ethynyl)azetidine-1-carboxylate is a specialized organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential applications. This compound belongs to the class of azetidine derivatives, which are five-membered heterocyclic compounds containing nitrogen. The presence of a tert-butyl group and a trimethylsilyl ethynyl moiety enhances its chemical reactivity and solubility, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Synthesis Methods

The synthesis of tert-butyl 3-((trimethylsilyl)ethynyl)azetidine-1-carboxylate typically involves several steps, primarily focusing on the formation of the azetidine ring followed by the introduction of the ethynyl group. A common approach includes the use of microwave-assisted synthesis to enhance reaction rates and improve yields in azetidine synthesis.

Potential Applications

This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its azetidine structure may allow it to mimic natural substrates or inhibitors in biochemical pathways, suggesting potential therapeutic applications. Research indicates that compounds with similar structures have shown promise in modulating biological activities such as enzyme inhibition or receptor activation.

Chemical Transformations

Tert-butyl 3-((trimethylsilyl)ethynyl)azetidine-1-carboxylate can participate in various chemical transformations, including palladium-catalyzed reactions for coupling processes involving alkynes. The efficiency of these reactions often depends on reaction conditions such as temperature, solvent choice, and catalyst presence.

Comparison with Similar Compounds

Several compounds share structural similarities with tert-butyl 3-((trimethylsilyl)ethynyl)azetidine-1-carboxylate, highlighting its uniqueness:

Compound NameCAS NumberSimilarity Index
Tert-butyl 3-(chloromethyl)azetidine-1-carboxylate1363381-76-30.90
Tert-butyl 3-hydroxyazetidine-1-carboxylate141699-55-00.84
Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate1008526-71-30.85
Tert-butyl 3-(trifluoroacetamido)azetidine-1-carboxylate1002355-90-9Notable differences in functional groups

These comparisons illustrate that while there are compounds with similar frameworks, the presence of the trimethylsilyl ethynyl group in tert-butyl 3-((trimethylsilyl)ethynyl)azetidine-1-carboxylate sets it apart, potentially influencing its reactivity and applications.

Research Findings and Future Directions

Research on tert-butyl 3-((trimethylsilyl)ethynyl)azetidine-1-carboxylate is ongoing, with a focus on its potential therapeutic applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used for structural confirmation and understanding its reactivity patterns. Future studies may explore its interactions with biological targets and its potential as a building block in synthetic organic chemistry.

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